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Abstract
Dapolsertib (formerly MEN1703 and SEL24) is a potent, orally bioavailable small molecule

inhibitor targeting PIM and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This dual inhibitory

activity positions Dapolsertib as a promising therapeutic agent in hematological malignancies

and other cancers where these kinases are key drivers of proliferation and survival. This

technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of

Dapolsertib, including its primary targets, mechanism of action, and the methodologies

employed for its characterization.

Introduction to Dapolsertib
Dapolsertib is a clinical-stage investigational drug that acts as a dual inhibitor of the PIM kinase

family (PIM1, PIM2, and PIM3) and FLT3.[1][2][3][4] The PIM kinases are a family of

serine/threonine kinases that play a crucial role in cell cycle progression, survival, and

apoptosis by regulating key downstream effectors such as MYC. FLT3 is a receptor tyrosine

kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively

active and drives the proliferation of leukemic cells. The dual inhibition of these pathways by

Dapolsertib offers a synergistic approach to targeting cancer cell growth and survival.

In Vitro Kinase Inhibitory Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b610762?utm_src=pdf-interest
https://ryvu.com/our-science/men1703
https://www.biotechnewswire.ai/202503262625/ryvu-therapeutics-announces-dosing-of-the-first-patient-in-the-jaspis-01-phase-ii-study-of-dapolsertib-men1703-sel24-for-the-treatment-of-r-r-dlbcl.html
https://ryvu.com/press-release/ryvu-therapeutics-announces-dosing-of-the-first-patient-in-the-jaspis-01-phase-ii-study-of-dapolsertib-men1703-sel24-for-the-treatment-of-r-r-dlbcl
https://en.wikipedia.org/wiki/Dapolsertib
https://ryvu.com/our-science/men1703
https://www.biotechnewswire.ai/202503262625/ryvu-therapeutics-announces-dosing-of-the-first-patient-in-the-jaspis-01-phase-ii-study-of-dapolsertib-men1703-sel24-for-the-treatment-of-r-r-dlbcl.html
https://ryvu.com/press-release/ryvu-therapeutics-announces-dosing-of-the-first-patient-in-the-jaspis-01-phase-ii-study-of-dapolsertib-men1703-sel24-for-the-treatment-of-r-r-dlbcl
https://en.wikipedia.org/wiki/Dapolsertib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a comprehensive public dataset of Dapolsertib's activity against a wide panel of kinases

is not readily available, its primary inhibitory action is focused on the PIM and FLT3 kinases.

The following table summarizes the known inhibitory profile of Dapolsertib. Note: Specific IC50

values from broad panel kinase screening are not publicly available and the data presented

here is based on qualitative descriptions from available literature. The table structure is

provided as a template for how such data would be presented.

Table 1: In Vitro Kinase Inhibitory Activity of Dapolsertib
Kinase Target Subfamily IC50 (nM) Assay Type Reference

PIM1
Serine/Threonine

Kinase

Data Not Publicly

Available

Biochemical

Assay
N/A

PIM2
Serine/Threonine

Kinase

Data Not Publicly

Available

Biochemical

Assay
N/A

PIM3
Serine/Threonine

Kinase

Data Not Publicly

Available

Biochemical

Assay
N/A

FLT3 (Wild-Type)
Receptor

Tyrosine Kinase

Data Not Publicly

Available

Biochemical

Assay
N/A

FLT3 (ITD

Mutant)

Receptor

Tyrosine Kinase

Data Not Publicly

Available

Biochemical

Assay
N/A

FLT3 (TKD

Mutant)

Receptor

Tyrosine Kinase

Data Not Publicly

Available

Biochemical

Assay
N/A

Signaling Pathways Targeted by Dapolsertib
Dapolsertib exerts its anti-cancer effects by modulating key signaling pathways downstream of

PIM and FLT3 kinases.

PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that do not require

phosphorylation for their activity. They are key effectors of various cytokine and growth factor

signaling pathways. PIM kinases phosphorylate a number of substrates that promote cell

survival and proliferation, including the pro-apoptotic protein BAD, the cell cycle regulator p21,
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and the translation initiation factor 4E-BP1. By inhibiting PIM kinases, Dapolsertib can lead to

decreased cell proliferation and increased apoptosis.
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Caption: PIM Kinase Signaling Pathway Inhibition by Dapolsertib.

FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in normal hematopoiesis. In acute

myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD), lead to

its constitutive activation. This results in the uncontrolled proliferation and survival of leukemic

blasts through the activation of downstream signaling pathways, including the RAS/MAPK and

PI3K/AKT pathways. Dapolsertib inhibits both wild-type and mutated forms of FLT3, thereby

blocking these pro-survival signals.
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Caption: FLT3 Signaling Pathway Inhibition by Dapolsertib.

Experimental Protocols for Kinase Inhibition Assays
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The in vitro inhibitory activity of Dapolsertib against PIM and FLT3 kinases is typically

determined using biochemical assays. These assays measure the ability of the compound to

inhibit the phosphorylation of a substrate by the target kinase. Common methodologies include

radiometric assays, fluorescence-based assays, and luminescence-based assays.

General Workflow for an In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 value of an

inhibitor in a biochemical kinase assay.
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Caption: General Workflow for In Vitro Kinase Inhibition Assay.

Example Protocol: ADP-Glo™ Kinase Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b610762?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ADP-Glo™ Kinase Assay is a luminescence-based method for measuring kinase activity

by quantifying the amount of ADP produced during the kinase reaction.

Materials:

Purified PIM or FLT3 kinase

Kinase-specific substrate

ATP

Dapolsertib

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

Kinase Reaction:

In a 384-well plate, add 2.5 µL of a 2x concentration of Dapolsertib in assay buffer.

Add 2.5 µL of a 2x concentration of kinase and substrate in assay buffer.

Initiate the reaction by adding 5 µL of a 2x concentration of ATP in assay buffer.

Incubate at room temperature for a defined period (e.g., 60 minutes).

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.
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Incubate at room temperature for 30 minutes.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Calculate the percent inhibition for each concentration of Dapolsertib relative to a no-

inhibitor control.

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion
Dapolsertib is a potent dual inhibitor of PIM and FLT3 kinases with a clear mechanism of action

that involves the disruption of key cancer cell signaling pathways. While detailed quantitative

data on its broader kinase selectivity profile is not yet in the public domain, its focused activity

against these two important oncogenic drivers underscores its therapeutic potential. The

experimental protocols outlined in this guide provide a framework for the in vitro

characterization of Dapolsertib and other kinase inhibitors, which is a critical step in the drug

development process. Further publication of its comprehensive kinase profiling will provide a

deeper understanding of its selectivity and potential off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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